molecular formula C11H17NO2 B1416185 2-(2-Ethoxyphenoxy)-N-methylethanamine CAS No. 6660-49-7

2-(2-Ethoxyphenoxy)-N-methylethanamine

Cat. No. B1416185
CAS RN: 6660-49-7
M. Wt: 195.26 g/mol
InChI Key: RBZMDWDXCZNJOU-UHFFFAOYSA-N
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Description

“2-(2-Ethoxyphenoxy)-N-methylethanamine” is a chemical compound. It is also known as 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride . The molecular formula is C13H20ClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds involves taking catechol as a starting raw material, obtaining high-purity o-ethoxyphenol by using an acid-alkali back extraction method . Then, o-ethoxyphenol reacts with 1, 2-dibromoethane to obtain a crude product of 2-(2-ethoxyphenoxy) ethyl bromide . Another method involves taking 2-ethoxyphenoxy and 1,2-dibromoethane as raw materials, under the existence of a phase-transfer catalyst, dropping a mild dilute aqueous alkali, and performing a substitution reaction .


Molecular Structure Analysis

The molecular structure of “2-(2-Ethoxyphenoxy)-N-methylethanamine” can be inferred from its molecular formula. The molecular formula of a similar compound, 2-(2-Ethoxyphenoxy)ethyl methanesulfonate, is C11H16O5S . Another similar compound, 2-[(2-Ethoxyphenoxy)methyl]oxirane, has a molecular formula of C11H14O3 .

Scientific Research Applications

Metabolite Identification and Pharmacokinetics

  • Chlorphenoxamine Metabolites : A study by Goenechea et al. (1987) identified various metabolites of chlorphenoxamine, a compound related to 2-(2-Ethoxyphenoxy)-N-methylethanamine, in human urine. These metabolites were also found to be excreted as conjugates, indicating the body's metabolic processing of such compounds (Goenechea et al., 1987).

Biochemical Interactions and Analytical Techniques

  • High-Performance Liquid Chromatography : Poklis et al. (2014) developed a method using high-performance liquid chromatography for detecting and quantifying a derivative of 2-(2-Ethoxyphenoxy)-N-methylethanamine in serum and urine, showcasing the importance of analytical techniques in understanding the pharmacokinetics of such compounds (Poklis et al., 2014).

Spectroscopy and XRD Studies

  • Spectroscopic Analysis : Demircioğlu et al. (2019) investigated a compound similar to 2-(2-Ethoxyphenoxy)-N-methylethanamine using spectroscopic techniques. This study emphasizes the role of such techniques in understanding molecular structures and interactions, which is crucial for drug design and material science (Demircioğlu et al., 2019).

Fluorescence and Chemical Analysis

  • Fluoroionophores Study : Research by Hong et al. (2012) on fluoroionophores, which includes compounds related to 2-(2-Ethoxyphenoxy)-N-methylethanamine, highlights the potential applications in metal ion detection and molecular recognition technologies (Hong et al., 2012).

Molecular Pharmacology

  • Pharmacological Profiles : Ogawa et al. (2002) examined the pharmacology of a compound structurally related to 2-(2-Ethoxyphenoxy)-N-methylethanamine, emphasizing the importance of such studies in understanding the therapeutic potential and receptor interactions of novel compounds (Ogawa et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound, 2-(2-Ethoxyphenoxy)ethyl bromide, mentions that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZMDWDXCZNJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651139
Record name 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenoxy)-N-methylethanamine

CAS RN

6660-49-7
Record name 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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